molecular formula C21H21N3O3 B2910867 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 941882-90-2

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2910867
CAS No.: 941882-90-2
M. Wt: 363.417
InChI Key: RCUJMGPFLLREJD-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide (referred to as the "target compound") features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 4-methoxyphenyl group. An acetamide side chain is attached to the pyridazinone nitrogen, further substituted with a 4-methylbenzyl group. Its molecular formula is C21H21N3O3, with a molecular weight of 363.41 g/mol .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-3-5-16(6-4-15)13-22-20(25)14-24-21(26)12-11-19(23-24)17-7-9-18(27-2)10-8-17/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUJMGPFLLREJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of a hydrazine derivative with a diketone.

    Introduction of the 4-methoxyphenyl group: This step involves the substitution reaction where a suitable leaving group on the pyridazinone core is replaced by the 4-methoxyphenyl group.

    Attachment of the N-[(4-methylphenyl)methyl]acetamide moiety: This is usually done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and pyridazinone ring undergo hydrolysis under acidic or alkaline conditions. In a representative study, saponification of the acetamide moiety with 5% NaOH at 80°C yielded the corresponding carboxylic acid derivative (Figure 1A) . Similarly, the 6-oxo group on the dihydropyridazinone ring reacts with aqueous HCl to form a hydroxyl intermediate, though this process requires careful pH control to avoid over-hydrolysis.

Reaction TypeReagent/ConditionsProductReference
Acetamide hydrolysis5% NaOH, 80°C2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
Ketone hydrolysis1M HCl, reflux6-Hydroxy-3-(4-methoxyphenyl)-1,6-dihydropyridazine

Reduction Reactions

The pyridazinone core exhibits reducibility at the 6-oxo position. Lithium aluminum hydride (LiAlH₄) in anhydrous THF selectively reduces the carbonyl group to a methylene unit, yielding 2-[3-(4-methoxyphenyl)-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide . Catalytic hydrogenation (H₂/Pd-C) further saturates the pyridazine ring to a tetrahydropyridazine derivative.

Reaction TypeReagent/ConditionsProductReference
Carbonyl reductionLiAlH₄, THF, 0°C → RTMethylene-substituted dihydropyridazine
Ring saturation10% Pd-C, H₂ (1 atm), EtOHTetrahydropyridazine analog

Electrophilic Aromatic Substitution

The 4-methoxyphenyl substituent participates in electrophilic substitution. Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at the para position relative to the methoxy group, confirmed by NMR shifts at δ 8.2 ppm (aromatic proton) . Bromination (Br₂/FeBr₃) occurs at the ortho position of the methoxy group, producing a dibrominated derivative .

Reaction TypeReagent/ConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°C2-[3-(4-Methoxy-3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
BrominationBr₂, FeBr₃, DCM2-[3-(3,5-Dibromo-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Nucleophilic Reactions

The secondary amine in the acetamide side chain reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides. Under Mitsunobu conditions (DIAD, PPh₃), the benzyl alcohol derivative undergoes alkylation with primary alcohols .

Reaction TypeReagent/ConditionsProductReference
AcylationAcetyl chloride, pyridineN-Acetylated derivative
AlkylationR-OH, DIAD, PPh₃Ether-linked analogs

Oxidation Reactions

Oxidation of the dihydropyridazinone ring with KMnO₄ in acidic medium converts the 1,6-dihydropyridazine to a fully aromatic pyridazine system, accompanied by acetamide side-chain degradation.

Reaction TypeReagent/ConditionsProductReference
Ring oxidationKMnO₄, H₂SO₄, ΔPyridazine-6-carboxylic acid

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–N bond cleavage in the pyridazinone ring, forming a methoxy-substituted biphenyl compound, as validated by LC-MS (m/z 342.1) .

Reaction TypeConditionsProductReference
PhotolysisUV (254 nm), MeOH, 6h4-Methoxybiphenyl-3-ol

Scientific Research Applications

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.

    Interfering with signaling pathways: Disrupting key signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound belongs to a broader class of pyridazinone and pyrimidinone derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Pyridazinone 3-(4-MeOPh), N-(4-MeBz)Acetamide 363.41 Structural simplicity, methoxy group
BG14046 Pyridazinone 3-(4-MePh), N-(4-MeOBz)Acetamide 363.41 Methyl vs. methoxy phenyl substitution
Compound Pyridazinone 3-(4-MePh), N-propyl-4-FPhOAcetamide 395.4 Fluorophenoxy group enhances polarity
Compound Pyridazinone 3-(4-MeSPh), N-(4-MeOPh)Acetamide 381.4 Sulfur inclusion increases lipophilicity
Compound 8c (Evid 2) Pyrimidinone 5-Cyano, 4-MeOPh, Thioacetamide-Bzthiazole Not specified VEGFR-2 inhibition (IC₅₀ = 0.89 µM)
Quinazolinone Hybrids (Evid 3) Quinazolinone/Pyridinone Varied aryl, thioether linkages 550–612 Dual EGFR/BRAFV600E inhibition

Functional Group Impact

  • Methoxy vs. Methyl Substitutents : The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions in binding pockets compared to the 4-methylphenyl group in BG14046 .
  • The methylsulfanyl group in ’s compound increases lipophilicity, which could enhance membrane permeability but may also affect metabolic stability .
  • Thioether Linkages: Compounds like 8c () and quinazolinone hybrids () utilize sulfur-based linkages, which are critical for VEGFR-2 and kinase inhibition but may introduce synthetic complexity .

Thermal and Physical Properties

  • Melting Points: Pyridazinone derivatives (e.g., target compound) generally exhibit lower melting points compared to multi-ring systems like quinazolinone hybrids (mp > 300°C), suggesting differences in crystallinity and formulation stability .
  • Molecular Weight: The target compound’s lower molecular weight (363.41 g/mol) compared to quinazolinone hybrids (~550–612 g/mol) may improve bioavailability and reduce synthetic challenges .

Biological Activity

The compound 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 1286711-25-8) is a member of the pyridazinone family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, anticonvulsant, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 274.27 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 95%

Anticancer Activity

Research indicates that compounds containing the pyridazinone structure exhibit significant anticancer properties. For instance, studies have shown that derivatives with methoxy substitutions on aromatic rings enhance cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AA431 (Human epidermoid carcinoma)0.98Induction of apoptosis
Compound BHT29 (Colorectal cancer)1.61Inhibition of cell proliferation
2-[3-(4-methoxyphenyl)-6-oxo...]MCF-7 (Breast cancer)TBDTBD

The mechanism of action often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anticonvulsant Activity

The potential anticonvulsant properties of this compound have been evaluated in several studies. The structure–activity relationship (SAR) analyses suggest that the presence of specific substituents can enhance anticonvulsant efficacy.

Case Study: Efficacy in Seizure Models

In a study involving electroshock seizure models, compounds similar to 2-[3-(4-methoxyphenyl)-6-oxo...] demonstrated significant protective effects against seizures. The effective dose (ED50) was reported to be lower than that of standard anticonvulsants, indicating a promising profile for further development .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance lipophilicity, facilitating membrane penetration.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus31.25
Escherichia coli62.50

These findings indicate that derivatives with similar structures could serve as lead compounds for developing new antimicrobial agents .

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